REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.C1COCC1.C(N(CC)CC)C.[CH:25]1([S:30](Cl)(=[O:32])=[O:31])[CH2:29][CH2:28][CH2:27][CH2:26]1>C(Cl)(Cl)Cl.CO.C(OCC)(=O)C>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][NH:1][S:30]([CH:25]2[CH2:29][CH2:28][CH2:27][CH2:26]2)(=[O:32])=[O:31])=[CH:5]1 |f:4.5|
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 1 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated i
|
Type
|
CUSTOM
|
Details
|
, the residue obtained
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated NaHCO3 solution (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
A precipitate precipitated out of the solution
|
Type
|
FILTRATION
|
Details
|
this was filtered off with suction
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated NaCl solution (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated i
|
Reaction Time |
1 d |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCNS(=O)(=O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |